molecular formula C21H19NO B13922984 N-(4-Isopropylphenyl)dibenzo[b,d]furan-4-amine

N-(4-Isopropylphenyl)dibenzo[b,d]furan-4-amine

Cat. No.: B13922984
M. Wt: 301.4 g/mol
InChI Key: YPBYPUVNIPOBDV-UHFFFAOYSA-N
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Description

N-(4-Isopropylphenyl)dibenzo[b,d]furan-4-amine: is an organic compound that belongs to the class of dibenzofurans This compound is characterized by the presence of an isopropylphenyl group attached to the dibenzofuran core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Isopropylphenyl)dibenzo[b,d]furan-4-amine typically involves the O-arylation reaction of substituted phenols followed by cyclization of diaryl ethers. Another common method is the employment of substituted biphenyls. The reaction conditions often involve the use of metal complex catalysis .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions: N-(4-Isopropylphenyl)dibenzo[b,d]furan-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups .

Scientific Research Applications

N-(4-Isopropylphenyl)dibenzo[b,d]furan-4-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-Isopropylphenyl)dibenzo[b,d]furan-4-amine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate electron transition characteristics, leading to enhanced luminescence efficiency. This is particularly relevant in applications such as organic light-emitting diodes (OLEDs) .

Comparison with Similar Compounds

  • N-Phenyldibenzo[b,d]furan-4-amine
  • N-(4-tert-Butylphenyl)dibenzo[b,d]furan-4-amine

Comparison: N-(4-Isopropylphenyl)dibenzo[b,d]furan-4-amine is unique due to the presence of the isopropyl group, which imparts distinct electronic and steric properties. This makes it particularly suitable for applications requiring high luminescence efficiency and stability .

Properties

Molecular Formula

C21H19NO

Molecular Weight

301.4 g/mol

IUPAC Name

N-(4-propan-2-ylphenyl)dibenzofuran-4-amine

InChI

InChI=1S/C21H19NO/c1-14(2)15-10-12-16(13-11-15)22-19-8-5-7-18-17-6-3-4-9-20(17)23-21(18)19/h3-14,22H,1-2H3

InChI Key

YPBYPUVNIPOBDV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC2=CC=CC3=C2OC4=CC=CC=C34

Origin of Product

United States

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